2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide
Description
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, methoxy groups at the 4- and 5-positions, and diisopropyl substituents on the amide nitrogen. The bromine atom enhances electrophilic reactivity, while the methoxy groups contribute to steric and electronic effects, influencing solubility and interaction with biological targets. The diisopropylamide moiety increases lipophilicity, which may affect bioavailability and metabolic stability .
Properties
Molecular Formula |
C15H22BrNO3 |
|---|---|
Molecular Weight |
344.24 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H22BrNO3/c1-9(2)17(10(3)4)15(18)11-7-13(19-5)14(20-6)8-12(11)16/h7-10H,1-6H3 |
InChI Key |
AWMURZIYFUNNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Directed Bromination of Methoxylated Arenes
The synthesis of 2-bromo-4,5-dimethoxybenzoic acid, a critical intermediate, typically begins with 3,4-dimethoxytoluene. Bromination using H2SO4/H2O2/NaBr at 30–60°C achieves regioselective substitution at the C2 position due to reduced steric hindrance compared to aldehyde or carboxyl precursors. This system replaces traditional Br2/AcOH, eliminating volatile halogen handling while maintaining 97% yield.
Table 1: Bromination Optimization Parameters
| Temperature (°C) | Molar Ratio (Toluene:H2SO4:H2O2:NaBr) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 30 | 1.0:0.6:1.1:1.1 | 2.5 | 97 |
| 60 | 1.0:0.8:1.2:1.2 | 4.0 | 92 |
Alternative Brominating Agents
Patent WO2024109965A2 demonstrates bromination of 1,4-diethoxybenzene using liquid bromine in CH2Cl2 at -10–10°C. While this method achieves high di-bromination yields, its applicability to methoxylated substrates requires careful temperature control to prevent demethylation.
Oxidation to Carboxylic Acid Derivatives
Potassium Permanganate-Mediated Oxidation
The methyl group in 2-bromo-4,5-dimethoxytoluene undergoes oxidation using KMnO4/Tetrabutylammonium bromide (TBAB) in aqueous media at 50–90°C. TBAB enhances solubility, enabling complete conversion within 5.5 hours (92.4% yield).
Critical Parameters:
- Oxidant Ratio: 3.1–3.2:1 (KMnO4:substrate)
- Catalyst Loading: 0.02–0.06 mol% TBAB
- Post-Reaction Workup: Filtration at 80°C followed by pH adjustment to 4 precipitates the product.
Amidation Techniques for Benzamide Formation
Acid Chloride Route
Conversion of 2-bromo-4,5-dimethoxybenzoic acid to the corresponding amide involves:
- Chlorination: Treatment with SOCl2 or oxalyl chloride generates the acid chloride.
- Amine Coupling: Reaction with diisopropylamine in dry THF at 0–5°C, using pyridine as HCl scavenger.
Yield Considerations:
- Excess amine (1.5 eq.) improves conversion to >85%
- Gradual temperature ramping to 25°C prevents exothermic side reactions
Coupling Agent-Assisted Amidation
Modern protocols employ EDCl/HOBt or HATU in DMF, facilitating room-temperature reactions. Comparative studies show:
Table 2: Amidation Method Efficiency
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SOCl2 + Et3N | THF | 12 | 78 | 92.1 |
| HATU/DIPEA | DMF | 4 | 91 | 98.3 |
| EDCl/HOBt | CH2Cl2 | 8 | 85 | 95.6 |
Copper-Catalyzed Approaches
Adapting methods from WO2024109965A2, Ullmann-type coupling using CuI/N,N'-dimethylethylenediamine enables direct amidation of brominated intermediates. While effective for aryl halides, this approach shows limited efficacy for carboxylic acid derivatives, achieving ≤65% yield in preliminary trials.
Process Optimization and Scalability
Bromination Temperature Effects
Elevated temperatures (>60°C) during bromination increase para-substituted byproducts from 3% to 11%, necessitating precise thermal control.
Solvent Selection in Amidation
Polar aprotic solvents (DMF, DMSO) enhance coupling agent performance but complicate product isolation. Non-polar alternatives (toluene) reduce side reactions at the expense of reaction rate.
Purification Strategies
Recrystallization from ethanol/water (3:1) achieves >99% purity, while silica gel chromatography proves impractical due to the compound’s high polarity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxy-N,N-bis(1-methylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-4,5-dimethoxy-N,N-bis(1-methylethyl)benzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxy-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy groups play a crucial role in its reactivity and interaction with other molecules . The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Diisopropyl-4,5-dimethoxybenzamide
- Structural Difference : Lacks the bromine atom at the 2-position.
- Impact :
- Reactivity : Reduced electrophilic character compared to the brominated analog, making it less reactive in nucleophilic substitution reactions.
- Solubility : Higher solubility in polar solvents due to the absence of bromine’s hydrophobic influence.
- Synthetic Utility : Often used as a control in studies to assess the bromine’s role in reaction pathways .
2-Chloro-N,N-diisopropyl-4,5-dimethoxybenzamide
- Structural Difference : Chlorine replaces bromine at the 2-position.
- Impact :
- Electrophilicity : Chlorine’s lower atomic radius and electronegativity result in weaker leaving-group ability compared to bromine.
- Stability : More stable under basic conditions but less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Biological Activity : Chlorinated analogs may exhibit different binding affinities in enzyme inhibition assays due to size and polarizability differences .
2-Bromo-N,N-dimethyl-4,5-dimethoxybenzamide
- Structural Difference : Dimethylamide group replaces diisopropylamide.
- Stereochemical Effects: Dimethyl groups impose less steric hindrance, possibly enhancing crystallinity and simplifying purification.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Structural Difference : Phenethylamine backbone with primary amine and bromine/methoxy substituents, contrasting with the benzamide core of the target compound.
- Impact :
Data Table: Comparative Properties of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Reactivity |
|---|---|---|---|---|
| 2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide | 399.29 | 128–132 | 3.8 | High electrophilicity at C2 |
| N,N-Diisopropyl-4,5-dimethoxybenzamide | 319.39 | 95–98 | 2.1 | Low reactivity in SNAr reactions |
| 2-Chloro-N,N-diisopropyl-4,5-dimethoxybenzamide | 354.88 | 115–118 | 3.2 | Moderate cross-coupling efficiency |
| 2-Bromo-N,N-dimethyl-4,5-dimethoxybenzamide | 343.21 | 110–114 | 2.9 | Enhanced crystallinity |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 274.15 | 245–248 (HCl salt) | 2.7 | Serotonergic activity |
Biological Activity
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and two isopropyl groups attached to a benzamide core with methoxy substituents. Its structural formula can be represented as follows:
This configuration allows for significant interactions with various biological targets, enhancing its potential therapeutic applications.
Research indicates that this compound interacts with specific receptors and enzymes, contributing to its biological effects:
- Dopamine Receptors : The compound has shown affinity for dopamine D2 and D3 receptors. It binds selectively, which is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease. The binding affinity was measured using in vitro assays, revealing Ki values that indicate moderate to high potency at these receptors .
- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in cancer pathways, potentially affecting cell proliferation and survival. The compound's mechanism involves the downregulation of dihydrofolate reductase (DHFR), which is critical in cancer cell metabolism .
Biological Activity Summary
Case Studies
- Dopaminergic Activity : A study evaluated the effects of various benzamide derivatives on dopamine receptor activity. This compound exhibited significant activity at the D3 receptor compared to other analogs, suggesting its potential as a therapeutic agent for dopamine-related disorders .
- Anticancer Properties : In vitro studies on cancer cell lines showed that this compound could reduce cell viability through its action on DHFR. This mechanism was particularly noted in resistant cancer cell lines, indicating a potential role in overcoming drug resistance .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption characteristics and a manageable toxicity profile. Further studies are required to establish comprehensive safety data before clinical application.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide?
Answer:
A common approach involves coupling 2-bromo-4,5-dimethoxybenzoic acid with diisopropylamine using activating agents like EDCI/HOBt or HATU. For example, in a palladium-catalyzed synthesis, the carboxylic acid precursor is reacted with benzylamine derivatives under reflux in dichloromethane, yielding 76% of the benzamide product after purification via column chromatography (hexane/ethyl acetate) . Key steps include:
- Activation: Use of coupling agents to generate the reactive acyl intermediate.
- Amidation: Nucleophilic attack by diisopropylamine under inert conditions.
- Purification: Solvent systems optimized for polarity (e.g., Rf = 0.47 in hexane/AcOEt 1:1) .
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in substituted benzamides?
Answer:
Single-crystal X-ray studies provide precise bond lengths, angles, and torsion angles critical for confirming regiochemistry and steric effects. For example:
- Crystallographic Parameters: In related brominated benzamides, monoclinic systems (e.g., space group P21/n) with unit cell dimensions (a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å) reveal intermolecular interactions like C–H···O bonds, stabilizing the crystal lattice .
- Data Interpretation: Compare experimental bond lengths (e.g., C–Br = 1.89–1.91 Å) with DFT-calculated values to validate electronic effects of substituents .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- 1H/13C NMR: Key signals include aromatic protons (δ 6.99 ppm, singlet) and methoxy groups (δ 3.89 ppm, singlet). Diisopropyl groups show split signals (δ 1.2–1.5 ppm) .
- HRMS: Confirm molecular weight (e.g., m/z 350.0392 for [M+H]+) with <5 ppm error .
- IR Spectroscopy: Detect amide C=O stretches (~1666 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .
Advanced: How to address discrepancies in reported NMR data for brominated benzamide derivatives?
Answer:
Contradictions in chemical shifts (e.g., δ 166.6 vs. 166.3 ppm for carbonyl carbons) may arise from solvent effects (CDCl3 vs. DMSO-d6) or concentration-dependent aggregation. Mitigation strategies:
- Standardization: Use identical solvents and internal standards (e.g., TMS).
- Variable Temperature NMR: Assess dynamic processes (e.g., rotameric equilibria) that broaden signals .
Advanced: How to design biological evaluation studies for benzamide derivatives?
Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., phenethylamine derivatives with CNS activity) .
- SAR Analysis: Introduce substituents (e.g., sulfonamide or fluorophenyl groups) to modulate lipophilicity (clogP) and binding affinity .
- In Vitro Assays: Measure IC50 values against cancer cell lines (e.g., MCF-7) using MTT assays, correlating results with computational docking studies .
Advanced: What mechanistic insights explain the reactivity of bromine in cross-coupling reactions?
Answer:
The bromine atom at the ortho position facilitates Suzuki-Miyaura couplings due to:
- Electrophilicity: Enhanced by electron-withdrawing methoxy groups.
- Steric Accessibility: Diisopropyl groups do not hinder Pd(0) oxidative addition.
- Byproduct Analysis: Monitor debromination side products (e.g., via GC-MS) when using high temperatures (>100°C) .
Basic: What purification strategies maximize yield for polar benzamide derivatives?
Answer:
- Solvent Selection: Use gradient elution (hexane → ethyl acetate) for column chromatography.
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to isolate high-purity crystals (≥95%) .
- HPLC: Employ C18 columns with acetonitrile/water (0.1% TFA) for charged impurities .
Advanced: How do substituents influence the compound’s solid-state photophysical properties?
Answer:
Methoxy and bromine groups enhance conjugation and spin-orbit coupling, respectively. For example:
- Fluorescence Quenching: Bromine’s heavy atom effect reduces excited-state lifetime.
- Crystallographic Packing: Methoxy groups participate in CH/π interactions, altering emission spectra .
Basic: What safety protocols are critical when handling brominated benzamides?
Answer:
- PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal: Neutralize brominated byproducts with NaHCO3 before aqueous disposal .
Advanced: How to validate computational models for predicting benzamide reactivity?
Answer:
- DFT Calculations: Compare HOMO/LUMO energies (e.g., at B3LYP/6-31G* level) with experimental redox potentials.
- Kinetic Studies: Measure activation parameters (ΔH‡, ΔS‡) for amidation reactions to refine transition-state models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
